molecular formula C17H26N2O3S B4433606 1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

Cat. No.: B4433606
M. Wt: 338.5 g/mol
InChI Key: IJCNQDFTCIDNCS-UHFFFAOYSA-N
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Description

1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethylphenylsulfonyl group and a dimethylpropanone moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethylphenylsulfonyl Group: The piperazine ring is then reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylphenylsulfonyl group.

    Attachment of the Dimethylpropanone Moiety: Finally, the compound is completed by reacting the intermediate with 2,2-dimethylpropanoyl chloride under anhydrous conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE can be compared with similar compounds such as:

    1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE:

    1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE: The fluorine atom introduces different electronic effects, impacting the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-5-14-6-8-15(9-7-14)23(21,22)19-12-10-18(11-13-19)16(20)17(2,3)4/h6-9H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCNQDFTCIDNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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